molecular formula C19H24N4O4S B2983283 2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105247-14-0

2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2983283
CAS RN: 1105247-14-0
M. Wt: 404.49
InChI Key: KCDODNGLMKTHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amide would increase its solubility in polar solvents. The aromatic rings would contribute to its UV-Vis absorption spectrum .

Scientific Research Applications

Antibacterial and Anticancer Agents

Compounds with complex structures including thieno[3,4-c]pyrazol, pyrazolone derivatives, and those containing dimethoxy benzamide units have been investigated for their potential antibacterial and anticancer activities. For example, analogs with pyrazol-5-one derivatives derived from 2-aminobenzothiazole nuclei have displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity at antibacterial concentrations (Palkar et al., 2017). Additionally, various heterocyclic compounds, including those with thieno[2,3-b]pyridine derivatives, have been synthesized and evaluated for their anticancer properties, demonstrating the potential utility of these molecules in cancer research (Abu‐Hashem & Aly, 2017).

Antimicrobial Activities

Derivatives similar to 2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been explored for their antimicrobial potential. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer and breast cancer (Rahmouni et al., 2016). These findings indicate the potential of structurally related compounds for antimicrobial and antitumor applications.

Molecular Modeling and Synthesis Studies

Molecular modeling and synthesis studies on compounds with similar structural motifs to this compound reveal insights into their chemical behavior and potential interactions with biological targets. Research involving the synthesis, characterisation, docking studies, and anti-microbial evaluation of related compounds provides valuable information on their molecular structure and biological activity, guiding further investigations into their scientific applications (Spoorthy et al., 2021).

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity, given the biological activity observed for other benzamides, pyrazoles, and thiophenes .

properties

IUPAC Name

2,4-dimethoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-4-7-20-17(24)9-23-18(14-10-28-11-15(14)22-23)21-19(25)13-6-5-12(26-2)8-16(13)27-3/h5-6,8H,4,7,9-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDODNGLMKTHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.